molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7

2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2925723
CAS No.: 478245-73-7
M. Wt: 278.234
InChI Key: OQDNCWKTKZEPHP-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a pyridine-based carbonitrile derivative characterized by:

  • A methoxy group at the 2-position of the pyridine ring.
  • A 3-(trifluoromethyl)phenyl substituent at the 4-position.
  • A cyano group at the 3-position.

This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl and cyano groups, which enhance metabolic stability and binding affinity in drug candidates.

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNCWKTKZEPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the pyridine ring and methoxy group contribute to its overall reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carbonitrile Derivatives

Structural Analogues and Substituent Effects

The pyridine-3-carbonitrile scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Pyridine Positions) Key Features Reference
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile 2-oxo, 4-CF₃, 6-(4-MeO-Ph) Presence of a 2-oxo group enhances hydrogen bonding; used in photochemical studies .
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile 2-(4-MeO-PhO), 4-CF₃, 6-Ph Ether linkage at position 2 increases solubility; explored in materials science .
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile 2-NH₂, 4-Ph, 6-Ph Amino group improves nucleophilicity; studied for optoelectronic applications .
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-(2,4-Cl₂-PhO), 4-CF₃, 6-(4-Cl-Ph) Halogenation enhances lipophilicity; potential pesticide candidate .
2-Hydroxy-4-phenylthiophene-3-carbonitrile (PD-L1 inhibitor analog) Non-pyridine core (thiophene) Demonstrates bioactivity in immune checkpoint inhibition .

Key Differences and Implications

Positional Effects of Substituents
  • Methoxy vs. Oxo Groups : The 2-methoxy group in the target compound likely improves metabolic stability compared to the 2-oxo group in ’s compound, which may form hydrogen bonds but is prone to hydrolysis .
  • Trifluoromethyl Placement: The 4-CF₃ group in the target compound and ’s analog enhances electron-withdrawing effects, stabilizing the pyridine ring. However, ’s 4-CF₃ with 2-dichlorophenoxy shows increased steric hindrance, reducing reactivity .

Biological Activity

2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C15H12F3N3O
  • Molecular Weight : 318.253 g/mol
  • CAS Number : 1261491-85-3

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study focused on a series of pyridine derivatives, including those with trifluoromethyl substitutions, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (μM)
This compoundS. aureus15.625 - 62.5
This compoundE. coli62.5 - 125

These results suggest that the compound possesses bactericidal properties, inhibiting protein synthesis and affecting nucleic acid production pathways .

The mechanism underlying the antibacterial activity of pyridine derivatives often involves interference with bacterial protein synthesis and cell wall integrity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Structure-Activity Relationship (SAR)

The presence of the methoxy and trifluoromethyl groups in the molecular structure plays a crucial role in enhancing biological activity. Modifications to these substituents can significantly alter potency:

  • Trifluoromethyl Group : Increases lipophilicity and electron-withdrawing effects, enhancing interaction with bacterial membranes.
  • Methoxy Group : May contribute to hydrogen bonding interactions, facilitating binding to target sites.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits significant antibacterial activity, it also requires evaluation for cytotoxicity against mammalian cells. The balance between efficacy and toxicity is critical for therapeutic applications.

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